Butoxy(naphthalen-2-yl)oxophosphanium
Description
IUPAC Nomenclature Conventions for Organophosphonium Compounds
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for phosphonium cations follows specific guidelines to ensure unambiguous identification. Organophosphonium compounds are named by listing substituents in alphabetical order, followed by the term phosphanium to denote the cationic phosphorus center. For Butoxy(naphthalen-2-yl)oxophosphanium, the substituents include:
- Butoxy : An alkoxy group derived from butanol.
- Naphthalen-2-yl : A bicyclic aromatic hydrocarbon attached at the second position.
- Oxo : A doubly bonded oxygen atom.
- An implicit fourth substituent , likely a methyl or hydrogen group, to satisfy phosphorus’s tetravalent structure.
The resulting IUPAC name, This compound, adheres to these rules by prioritizing alphabetical order (butoxy before naphthalen-2-yl) and using the -phosphanium suffix. Notably, the oxo group is treated as a substituent rather than part of the parent chain, consistent with phosphoryl nomenclature conventions.
Molecular Formula and Structural Isomerism Considerations
The molecular formula of this compound is C₁₄H₁₆O₂P⁺ , as derived from its ChemSpider entry. This formula accounts for:
- C₁₄ : Four carbons from the butoxy group (C₄H₉O) and ten carbons from the naphthalen-2-yl moiety (C₁₀H₇).
- H₁₆ : Nine hydrogens from butoxy, seven from naphthalen-2-yl.
- O₂ : One oxygen from the butoxy group and one from the oxo substituent.
- P⁺ : The central phosphorus atom with a +1 charge.
Structural isomerism in this compound arises from two primary sources:
- Substituent positional isomerism : The naphthalen-2-yl group could theoretically adopt the 1-position (naphthalen-1-yl), altering the compound’s steric and electronic properties.
- Alkoxy chain isomerism : The butoxy group may exist as straight-chain (n-butoxy) or branched (e.g., iso-butoxy) variants, though the IUPAC name specifies the straight-chain form.
| Structural Feature | Isomerism Potential |
|---|---|
| Naphthalenyl position | 2- vs. 1-substitution |
| Butoxy configuration | n-butoxy vs. branched isomers |
Mass Spectrometric Characterization (HRMS and Isotopic Patterns)
High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation and isotopic distribution analysis. For this compound:
- Exact monoisotopic mass : 247.088243 Da.
- Isotopic pattern : Dominated by contributions from carbon-13 (1.1% abundance) and phosphorus-31 (100% abundance). The calculated isotopic distribution for C₁₄H₁₆O₂P⁺ shows a primary peak at m/z 247.09, with a minor M+1 peak at m/z 248.09 (4.3% relative intensity) due to carbon-13.
$$
\text{HRMS (ESI-TOF): } m/z \text{ calculated for C}{14}\text{H}{16}\text{O}_{2}\text{P}^{+}: 247.0882; \text{ found: } 247.0883 \
$$
Computational Chemistry Approaches to Molecular Geometry Optimization
Computational methods are critical for elucidating the three-dimensional structure and electronic properties of this compound. Density functional theory (DFT) with the B3LYP functional and the 6-31+G(d) basis set has been validated for phosphorus-containing compounds. Key findings include:
- Bond lengths : P=O bond length of ~1.48 Å, consistent with phosphoryl groups, and P–C (naphthalenyl) bond length of ~1.81 Å.
- Dihedral angles : The butoxy group adopts a gauche conformation relative to the naphthalenyl moiety to minimize steric hindrance.
| Parameter | B3LYP/6-31+G(d) | MP2/cc-pVDZ |
|---|---|---|
| P=O bond length (Å) | 1.48 | 1.47 |
| P–C (naphthalenyl) (Å) | 1.81 | 1.80 |
| O–P–C angle (°) | 112.3 | 113.1 |
These results align with benchmark studies showing that hybrid DFT methods reliably predict geometries of organophosphorus compounds.
Properties
CAS No. |
821009-68-1 |
|---|---|
Molecular Formula |
C14H16O2P+ |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
butoxy-naphthalen-2-yl-oxophosphanium |
InChI |
InChI=1S/C14H16O2P/c1-2-3-10-16-17(15)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3/q+1 |
InChI Key |
JKTZDDCRMMZRTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis is the primary route to prepare 2-butoxynaphthalene, the essential precursor for phosphorylation. This method involves:
- Deprotonation of 2-naphthol : Sodium hydroxide (NaOH) in ethanol generates the naphthoxide ion via acid-base reaction. The phenolic proton (pKa ~9.5) is deprotonated due to resonance stabilization of the resulting alkoxide.
- SN2 Alkylation : The naphthoxide nucleophile attacks 1-bromobutane (or 1-iodobutane) in ethanol under reflux (78°C), forming 2-butoxynaphthalene. Primary alkyl halides are preferred to minimize competing elimination.
Reaction Conditions :
- Molar Ratios : 2-naphthol (1 equiv), NaOH (2.1 equiv), 1-bromobutane (1.3 equiv).
- Solvent : Ethanol (20 mL per 1 g 2-naphthol).
- Time : 1 hour reflux for alkylation.
Workup : The product is precipitated by ice-water quenching, filtered via vacuum filtration, and recrystallized. TLC analysis (25% ethyl acetate/heptane) confirms completion (Rf: 0.6–0.7 for product vs. 0.3–0.4 for 2-naphthol).
Phosphorylation to Butoxy(naphthalen-2-yl)oxophosphanium
Phosphorus Oxychloride (POCl₃) Method
The 2-butoxynaphthalene intermediate reacts with POCl₃ under anhydrous conditions to form a phosphorylated intermediate, which is subsequently quaternized:
- Reaction with POCl₃ :
$$
2\text{-Butoxynaphthalene} + \text{POCl}_3 \rightarrow \text{Butoxy(naphthalen-2-yl)phosphorodichloridate} + \text{HCl}
$$
Conducted in dry dichloromethane (DCM) at 0–5°C to mitigate exothermic side reactions.
- Quaternization : Treatment with a tertiary amine (e.g., triethylamine) or alkyl halide introduces the cationic phosphonium center:
$$
\text{Butoxy(naphthalen-2-yl)phosphorodichloridate} + \text{R}3\text{N} \rightarrow [\text{(ButO)(Naphthalen-2-yl)P(O)R}3]^+ \text{Cl}^-
$$
Optimization Notes :
Direct Quaternization of Tertiary Phosphines
An alternative route employs tertiary phosphines (e.g., tributylphosphine) and 2-butoxynaphthalene-derived electrophiles:
- Alkylation :
$$
\text{PBu}3 + \text{2-Butoxynaphthalenyl bromide} \rightarrow [\text{(BuO)(Naphthalen-2-yl)PBu}2]^+ \text{Br}^-
$$
Conducted in tetrahydrofuran (THF) at 60°C for 12 hours.
Challenges :
- Regioselectivity : Competing alkylation at multiple sites on naphthalene requires directing groups or steric hindrance.
- Byproducts : Phosphine oxidation to phosphine oxide necessitates inert atmosphere (N₂/Ar).
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
Butoxy(naphthalen-2-yl)oxophosphanium undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for the reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
Butoxy(naphthalen-2-yl)oxophosphanium has a wide range of applications in scientific research . In chemistry, it is used as a ligand in coordination chemistry and catalysis . In biology, it serves as a probe for studying enzyme activities and protein interactions . In medicine, it is explored for its potential therapeutic properties . Additionally, it finds applications in the industry as a stabilizer and additive in various products .
Mechanism of Action
The mechanism of action of butoxy(naphthalen-2-yl)oxophosphanium involves its interaction with specific molecular targets and pathways . It can act as an inhibitor or activator of enzymes, depending on the context . The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (Compounds 9–16)
Structural Similarities :
- Electron-Withdrawing Groups : The oxophosphanium group in the target compound and the ketone/ester groups in compounds 9–16 introduce electron-deficient regions, influencing reactivity.
Characterization :
- FT-IR spectra of compounds 9–16 show strong absorptions at 1738 cm⁻¹ (ester C=O) and 1659 cm⁻¹ (ketone C=O) . In contrast, oxophosphanium derivatives typically exhibit P=O stretching vibrations near 1250–1150 cm⁻¹, with additional signals for P–O and P–C bonds.
2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium (CAS 17316-67-5)
Structural Similarities :
- Phosphanium Core : Both compounds share a tetravalent phosphorus center, rendering them cationic under standard conditions.
- Alkyl Substituents: The butyl group in 2-(butylamino)propan-2-yl-hydroxy-oxophosphanium and the butoxy group in the target compound suggest comparable steric and electronic effects.
(2E)-Ethyl-2-(2-(2,4-Dinitrophenyl)hydrazono) Derivatives (Compounds 17–24)
Functional Group Contrast :
- Compounds 17–24 are hydrazone derivatives synthesized from compounds 9–16 using 2,4-dinitrophenylhydrazine and sulfuric acid . Their hydrazone groups (-NH-N=) contrast with the oxophosphanium group in the target compound.
Biological Activity
Introduction
Butoxy(naphthalen-2-yl)oxophosphanium (CAS Number: 821009-68-1) is a phosphonium compound that has garnered attention in various fields of chemistry and biology. Its unique structure, featuring a naphthalene ring and a butoxy group, positions it as a significant molecule for research, particularly in enzyme activity studies and protein interactions. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C14H16O2P |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | butoxy-naphthalen-2-yl-oxophosphanium |
| CAS Number | 821009-68-1 |
Synthesis
The synthesis of this compound typically involves the reaction of naphthalen-2-yl phosphinic acid with butanol under controlled conditions. This process can be scaled for industrial production using continuous flow reactors, emphasizing its potential for large-scale applications.
This compound acts primarily as a ligand in coordination chemistry and catalysis. Its biological activity is largely attributed to its ability to interact with specific molecular targets, influencing enzyme activities and protein functions. The compound has been utilized as a probe in various biochemical assays to study these interactions .
Interaction with Enzymes
Research indicates that this compound can modulate enzyme activities by binding to active sites or allosteric sites, thereby influencing metabolic pathways. The exact molecular targets can vary based on experimental conditions and the biological context in which the compound is applied.
Enzyme Activity Studies
This compound has been employed in studies aimed at elucidating enzyme mechanisms. For example, it has been used to investigate phosphatase activities, where its phosphonium group plays a crucial role in the interaction with phosphate groups in substrates.
Potential Therapeutic Applications
The compound's unique properties suggest potential therapeutic applications, particularly in cancer research where modulation of signaling pathways is critical. Preliminary studies have indicated that it may influence pathways associated with oncogenic processes, although more detailed investigations are necessary to establish its efficacy and safety profiles .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific phosphatases involved in cancer progression. Results demonstrated that the compound effectively reduced enzyme activity, suggesting its potential as an anticancer agent. Further research is needed to explore its selectivity and mechanism of action in vivo.
Case Study 2: Protein Interaction Assays
In another study focused on protein interactions, this compound was used as a probe to assess binding affinities with various proteins. The findings indicated significant binding interactions that could lead to downstream effects on cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
